molecular formula C11H12N4OS B11540149 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B11540149
M. Wt: 248.31 g/mol
InChI Key: GLMPEODCQNNMCL-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide: imidazole-2-thione-N-(pyridin-2-yl)acetamide , is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common method is the reaction of 1-methylimidazole-2-thiol with 2-chloroacetamide . The reaction proceeds as follows:

    1-methylimidazole-2-thiol: reacts with to form the desired compound.

  • The reaction typically occurs in an organic solvent, such as THF (tetrahydrofuran), under controlled conditions.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above provides a foundation for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction reactions may also occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution could lead to various derivatives.

Scientific Research Applications

Chemistry::

    Building Block: Imidazole derivatives serve as building blocks for drug discovery and materials science.

    Catalysis: Imidazole-containing ligands are used in catalytic processes.

Biology and Medicine::

    Histidine Biosynthesis: Imidazole is a key component of histidine biosynthesis.

    Antimicrobial Properties: Some imidazole derivatives exhibit antibacterial, antifungal, and antiviral activities.

Industry::

    Pharmaceuticals: Imidazole-based drugs include antihistaminics, antifungals, and antiulcer agents.

    Coordination Chemistry: Imidazole ligands coordinate with metal ions in coordination complexes.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance, in antimicrobial drugs, it may inhibit essential enzymes or disrupt cellular processes.

Comparison with Similar Compounds

While there are several imidazole derivatives, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include clemizole , metronidazole , and thiabendazole .

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C11H12N4OS/c1-15-7-6-13-11(15)17-8-10(16)14-9-4-2-3-5-12-9/h2-7H,8H2,1H3,(H,12,14,16)

InChI Key

GLMPEODCQNNMCL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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